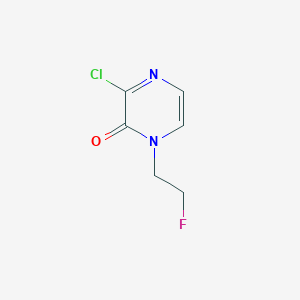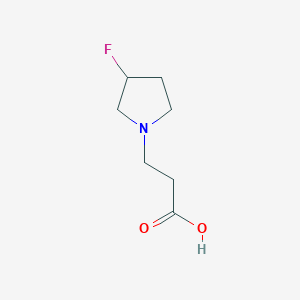
4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine
Übersicht
Beschreibung
4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine, commonly referred to as 4C6F2MP, is a synthetic compound that has been studied for its various applications in scientific research. It has been used in the synthesis of various molecules, as well as in the study of biochemical and physiological effects on living organisms.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine serves as an important intermediate in the synthesis of various chemical compounds. Its reactivity, especially in the presence of other reagents, facilitates the formation of complex molecules. For instance, in the study of pyrimidine reactions, derivatives of fluoropyrimidines were synthesized, showing the compound's role in producing fluorinated organic molecules, which are crucial in pharmaceuticals and agrochemicals (Brown & Waring, 1974). Furthermore, the compound's interactions with peroxides reveal its potential in creating radical-type rearrangements, leading to novel pyrimidine derivatives with unique properties (Kropf & Ball, 1976).
Chemical Modification and Functionalization
The ability to chemically modify this compound has been explored for the development of advanced materials and pharmaceuticals. For example, the halogen/halogen displacement reactions in pyridines and other heterocycles, involving similar compounds, demonstrate the potential for selective functionalization, which is essential for designing specific molecular architectures (Schlosser & Cottet, 2002). This selective functionalization is key to synthesizing molecules with desired properties for use in drug development and materials science.
Role in Medicinal Chemistry
The compound's utility in medicinal chemistry is highlighted by its role as an intermediate in the synthesis of compounds with potential biological activities. Research into fluorinated pyrimidine derivatives, for instance, showcases the synthesis of molecules that might possess fungicidal activities, indicating the compound's relevance in the development of new agrochemicals (Popova et al., 1999). Additionally, the synthesis of chloro, fluoro substituted chalcones, acetylpyrazolines, and aminopyrimidines from similar compounds opens avenues for creating molecules with a wide range of biological activities (Kapadia et al., 2007).
Contributions to Drug Development
The synthesis of dasatinib, a potent antitumor agent, exemplifies the compound's significant contributions to drug development. By serving as a key intermediate in the synthesis process, this compound plays a critical role in the production of dasatinib, showcasing its importance in the pharmaceutical industry (Jia-liang et al., 2009).
Eigenschaften
IUPAC Name |
4-chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2FN2/c1-6-15-10(5-11(13)16-6)8-3-2-7(14)4-9(8)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSYLSNTRHUQES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid 5,5-dioxide](/img/structure/B1475324.png)










